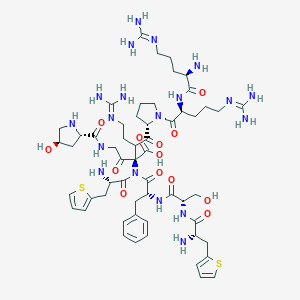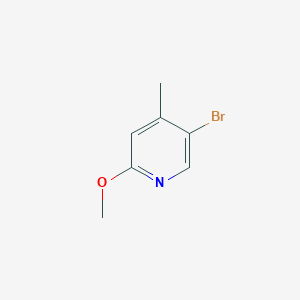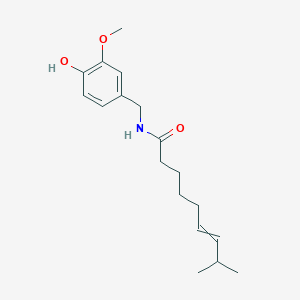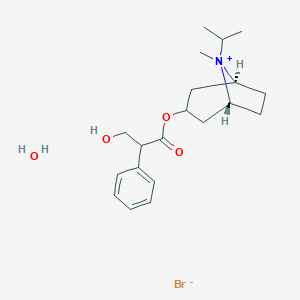
2-丙基戊二酸
描述
2-Propylglutaric acid is a dicarboxylic acid with the chemical formula C8H14O4. It is a metabolite of valproic acid, a compound widely used as an anticonvulsant and mood-stabilizing drug. Valproic acid is primarily used in the treatment of epilepsy, bipolar disorder, and, less commonly, major depression .
科学研究应用
2-Propylglutaric acid has been extensively employed in diverse fields such as biochemistry, physiology, and pharmacology. Its applications include:
Metabolism Studies: Investigating the metabolism of various organisms, including humans.
Drug Interaction Studies: Exploring the effects of drugs on the body and their metabolic pathways.
Biochemical Research: Used as a reference compound in studies related to valproic acid metabolism.
作用机制
Target of Action
2-Propylglutaric acid, also known as 2-Propylpentanedioic acid, is a metabolite of valproic acid . Valproic acid has found clinical use as an anticonvulsant and mood-stabilizing drug, primarily in the treatment of epilepsy, bipolar disorder, and, less commonly, major depression . The primary targets of 2-Propylglutaric acid are likely to be similar to those of valproic acid, given that it is a metabolite of the latter.
Mode of Action
As a metabolite of valproic acid, it may share some of the parent compound’s mechanisms, which include increasing gamma-aminobutyric acid (GABA) levels in the brain, inhibiting NMDA receptors, and affecting sodium channels . .
Biochemical Pathways
Given its relationship with valproic acid, it may be involved in pathways related to GABAergic neurotransmission, glutamate signaling, and sodium channel activity
Pharmacokinetics
As a metabolite of valproic acid, it is likely produced in the body during the metabolism of valproic acid . .
Result of Action
As a metabolite of valproic acid, it may share some of the parent compound’s effects, which include anticonvulsant and mood-stabilizing effects . .
生化分析
Biochemical Properties
2-Propylglutaric acid plays a significant role in biochemical reactions. It is involved in the synthesis of fatty acids and other compounds, as well as the breakdown of proteins and carbohydrates . Additionally, 2-Propylglutaric acid contributes to the production of ATP, the energy currency of cells .
Cellular Effects
The effects of 2-Propylglutaric acid on various types of cells and cellular processes are significant. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 2-Propylglutaric acid involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Propylglutaric acid change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 2-Propylglutaric acid vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
2-Propylglutaric acid is involved in metabolic pathways . This includes any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels .
Transport and Distribution
2-Propylglutaric acid is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of 2-Propylglutaric acid and any effects on its activity or function are significant . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions: 2-Propylglutaric acid can be synthesized from diethyl propylmalonate. The synthesis involves the following steps:
Alkylation: Diethyl propylmalonate is alkylated using ethylmagnesium bromide.
Hydrolysis: The alkylated product undergoes hydrolysis to yield 2-propylglutaric acid.
Industrial Production Methods: Industrial production methods for 2-propylglutaric acid are not extensively documented. the synthesis from diethyl propylmalonate is a common laboratory method that can be scaled up for industrial purposes.
化学反应分析
Types of Reactions: 2-Propylglutaric acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert it into other derivatives.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogenating agents like thionyl chloride can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
相似化合物的比较
Glutaric Acid: A dicarboxylic acid with a similar structure but without the propyl group.
Valproic Acid: The parent compound from which 2-propylglutaric acid is derived.
2-Methylglutaric Acid: Another dicarboxylic acid with a methyl group instead of a propyl group.
Uniqueness: 2-Propylglutaric acid is unique due to its specific structure and its role as a metabolite of valproic acid. This uniqueness makes it valuable in studies related to the metabolism and pharmacokinetics of valproic acid .
属性
IUPAC Name |
2-propylpentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-2-3-6(8(11)12)4-5-7(9)10/h6H,2-5H2,1H3,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFNXFIJXYVEYLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90954462 | |
| Record name | 2-Propylpentanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90954462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32806-62-5 | |
| Record name | 2-Propylpentanedioic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32806-62-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentanedioic acid, 2-propyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032806625 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propylpentanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90954462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-Propylglutaric acid compare to other metabolites of sodium valproate in terms of its effect on glucose production in the liver?
A1: Research indicates that 2-Propylglutaric acid has a weaker inhibitory effect on gluconeogenesis (glucose production in the liver) from lactate compared to sodium valproate and some of its other metabolites, such as 4-en-VP and 5-OH-VP []. This suggests that while 2-Propylglutaric acid might contribute to the overall inhibitory effect of sodium valproate on gluconeogenesis, its role is less pronounced compared to other metabolites.
Q2: What is the significance of the different metabolic pathways of sodium valproate in newborns?
A2: Studies in sheep models reveal that newborn lambs exhibit reduced clearance of sodium valproate compared to adult sheep. This is attributed to impaired renal excretion and glucuronidation capacity in newborns []. Consequently, a larger proportion of the administered sodium valproate is metabolized through beta-oxidation and hydroxylation pathways, leading to higher plasma concentrations of certain metabolites, such as (E)-2-ene VPA and 3-keto VPA, in newborns. This highlights the importance of considering age-dependent differences in sodium valproate metabolism.
Q3: Can you elaborate on the analytical techniques used to study sodium valproate and its metabolites, including 2-Propylglutaric acid?
A3: Advanced analytical methods like High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) are employed for the detection and quantification of sodium valproate and its metabolites, including 2-Propylglutaric acid, in biological samples like blood plasma []. This technique offers high sensitivity and specificity, enabling researchers to simultaneously measure multiple analytes in a single run. The use of such sophisticated analytical tools facilitates comprehensive investigations into the pharmacokinetics and metabolism of sodium valproate and its metabolites.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



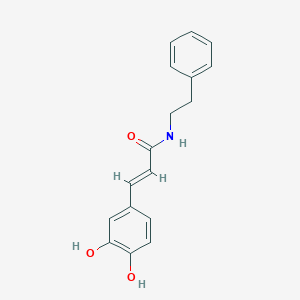
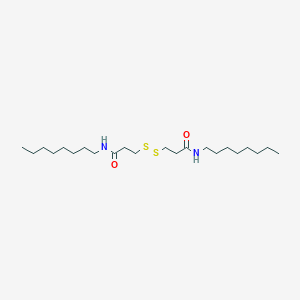

![(3S,8AR)-3-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B21935.png)



![[(2S,3S)-2-methyl-3-phenyl-oxiran-2-yl]methanol](/img/structure/B21941.png)
